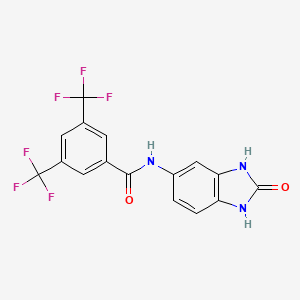![molecular formula C18H16BrNO2 B5148664 N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)
N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine, also known as BFA, is a chemical compound that has been widely studied for its potential use as a research tool in various scientific fields. BFA is a potent inhibitor of intracellular transport that has been shown to affect the Golgi apparatus, endoplasmic reticulum, and other cellular components.
作用机制
N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine inhibits intracellular transport by disrupting the function of the Golgi apparatus. Specifically, N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine binds to a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the endoplasmic reticulum to the Golgi apparatus. By binding to ARF, N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine prevents the formation of transport vesicles and disrupts the normal function of the Golgi apparatus.
Biochemical and Physiological Effects:
N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting intracellular transport, N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis. N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has also been shown to affect the activity of certain enzymes, including phospholipase D and sphingomyelinase.
实验室实验的优点和局限性
One advantage of using N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine as a research tool is its potency and specificity. N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine is a highly potent inhibitor of intracellular transport, which makes it a useful tool for studying the mechanisms of protein trafficking and other cellular processes. However, one limitation of using N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine is its toxicity. N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine. One area of research is the development of new analogs of N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine that have improved potency and specificity. Another area of research is the use of N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine as a therapeutic agent for the treatment of certain diseases, including cancer and viral infections. Additionally, N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine could be used as a tool for studying the role of the Golgi apparatus in the regulation of gene expression and other cellular processes.
合成方法
N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine can be synthesized using a variety of methods, including the reaction of 5-bromo-2-furaldehyde with 4-methoxybiphenylamine in the presence of a base. Other methods include the reaction of 5-bromo-2-furaldehyde with 4-methoxybiphenyl in the presence of a reducing agent, or the reaction of 5-bromo-2-furaldehyde with 4-methoxybiphenylamine in the presence of a Lewis acid catalyst.
科学研究应用
N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has been widely used as a research tool in various scientific fields, including cell biology, biochemistry, and pharmacology. N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has been shown to inhibit intracellular transport, which makes it a useful tool for studying the mechanisms of protein trafficking, membrane fusion, and other cellular processes. N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine has also been used to study the role of the Golgi apparatus in cell signaling and the regulation of gene expression.
属性
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-21-17-9-7-14(13-5-3-2-4-6-13)11-16(17)20-12-15-8-10-18(19)22-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQQSYSFOLNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5148589.png)
![5-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148600.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148603.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)


![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-iodobenzamide](/img/structure/B5148679.png)
